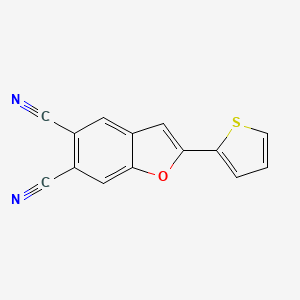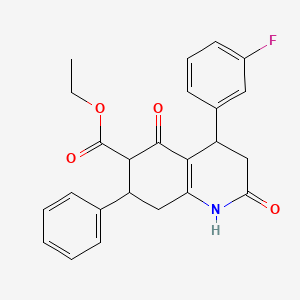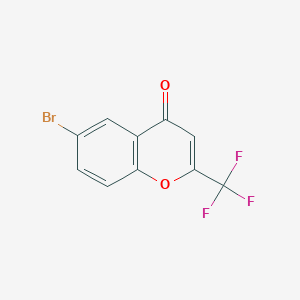![molecular formula C18H15NO4 B11059619 3-hydroxy-3-[(3Z)-4-hydroxy-2-oxo-4-phenylbut-3-en-1-yl]-1,3-dihydro-2H-indol-2-one](/img/structure/B11059619.png)
3-hydroxy-3-[(3Z)-4-hydroxy-2-oxo-4-phenylbut-3-en-1-yl]-1,3-dihydro-2H-indol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-HYDROXY-3-[(Z)-4-HYDROXY-2-OXO-4-PHENYL-3-BUTENYL]-1,3-DIHYDRO-2H-INDOL-2-ONE is a complex organic compound that belongs to the class of oxindoles. This compound is characterized by the presence of both hydroxyl and oxo functional groups, as well as a phenyl group attached to a butenyl chain. The indole core structure is a common motif in many natural products and pharmaceuticals, making this compound of significant interest in medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-HYDROXY-3-[(Z)-4-HYDROXY-2-OXO-4-PHENYL-3-BUTENYL]-1,3-DIHYDRO-2H-INDOL-2-ONE can be achieved through various synthetic routes. One common method involves the aldol reaction of α,β-unsaturated ketones with isatins, catalyzed by arginine . This reaction proceeds efficiently under mild conditions, yielding the desired oxindole derivatives in high yields.
Another approach involves the use of aqueous titanium(III) chloride solution to facilitate the reductive amination of o-nitrostyrenes, leading to the formation of indole derivatives . This method is advantageous due to its simplicity and the use of environmentally benign reagents.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-HYDROXY-3-[(Z)-4-HYDROXY-2-OXO-4-PHENYL-3-BUTENYL]-1,3-DIHYDRO-2H-INDOL-2-ONE undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The oxo group can be reduced to form hydroxyl derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
The major products formed from these reactions include various substituted oxindoles, which can exhibit different biological activities and chemical properties depending on the nature of the substituents.
Scientific Research Applications
3-HYDROXY-3-[(Z)-4-HYDROXY-2-OXO-4-PHENYL-3-BUTENYL]-1,3-DIHYDRO-2H-INDOL-2-ONE has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and natural products.
Biology: The compound is used in studies of enzyme inhibition and protein-ligand interactions.
Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways and its presence in drug development.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-HYDROXY-3-[(Z)-4-HYDROXY-2-OXO-4-PHENYL-3-BUTENYL]-1,3-DIHYDRO-2H-INDOL-2-ONE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors, triggering signaling pathways that lead to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-Hydroxy-2-aryl acrylate: This compound shares a similar oxindole core structure and exhibits similar reactivity and biological activity.
3-Hydroxy-4-[3,4-dihydro-3-oxo-2H-1,4-benzoxazin-4-yl]-2,2-dimethyldihydro-2H-benzopyran: This compound also contains hydroxyl and oxo groups and is used in medicinal chemistry.
Uniqueness
3-HYDROXY-3-[(Z)-4-HYDROXY-2-OXO-4-PHENYL-3-BUTENYL]-1,3-DIHYDRO-2H-INDOL-2-ONE is unique due to its specific substitution pattern and the presence of both hydroxyl and oxo groups on the indole core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound in various fields of research and application.
Properties
Molecular Formula |
C18H15NO4 |
|---|---|
Molecular Weight |
309.3 g/mol |
IUPAC Name |
3-hydroxy-3-[(Z)-4-hydroxy-2-oxo-4-phenylbut-3-enyl]-1H-indol-2-one |
InChI |
InChI=1S/C18H15NO4/c20-13(10-16(21)12-6-2-1-3-7-12)11-18(23)14-8-4-5-9-15(14)19-17(18)22/h1-10,21,23H,11H2,(H,19,22)/b16-10- |
InChI Key |
MHAAUNPAGNNOIK-YBEGLDIGSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=C/C(=O)CC2(C3=CC=CC=C3NC2=O)O)/O |
Canonical SMILES |
C1=CC=C(C=C1)C(=CC(=O)CC2(C3=CC=CC=C3NC2=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-({[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyrimidin-4(3H)-one](/img/structure/B11059538.png)

![2-{[4-(1H-tetrazol-1-yl)phenoxy]methyl}pyridine](/img/structure/B11059544.png)
![2-ethyl-3-(4-fluorophenyl)-7-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B11059559.png)
![{4-[(2-Hydroxyethyl)amino][1,2,4]triazolo[4,3-a]quinoxalin-8-yl}(phenyl)methanone](/img/structure/B11059563.png)
![4-amino-8-(2-chloro-6-fluorophenyl)-10-oxo-17-thia-5,15,19-triazahexacyclo[17.2.2.02,18.03,16.06,15.09,14]tricosa-2(18),3(16),4,6,9(14)-pentaene-7-carbonitrile](/img/structure/B11059570.png)
![Propan-2-yl 3-[(carbamothioylamino)imino]butanoate](/img/structure/B11059572.png)
![4-(1-Phenyl-ethyl)-5-(3,4,5-trimethoxy-phenyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B11059573.png)
![5,7-Dimethyl-3-{[(piperidin-1-ylsulfonyl)methyl]sulfanyl}[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B11059578.png)


![Ethanimidoyl chloride, N-[[[(1-phenylethyl)amino]carbonyl]oxy]-](/img/structure/B11059604.png)
![1-cycloheptyl-6-methyl-4-(4-nitrophenyl)-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one](/img/structure/B11059610.png)

